3,3-Dimethyl-1-butene
Description
Overview of Alkenes in Organic Chemistry
Alkenes are a fundamental class of hydrocarbons in organic chemistry, characterized by the presence of at least one carbon-carbon double bond (C=C). wikipedia.orglibretexts.org These compounds are considered "unsaturated" because they contain fewer hydrogen atoms than the corresponding alkane with the same number of carbon atoms. oit.edu The general formula for acyclic alkenes with one double bond is CnH2n. wikipedia.orgchemguide.co.uk
The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. libretexts.org The electrons in the pi bond are located above and below the plane of the sigma bond, making them more exposed and accessible for reaction. chemguide.co.uk This region of high electron density is the center of reactivity for alkenes, making them susceptible to attack by electrophiles (electron-seeking species). chemguide.co.ukstudymind.co.uk Consequently, the most common type of reaction for alkenes is the electrophilic addition reaction, where the pi bond is broken, and new single bonds are formed with other atoms. oit.eduwou.edu This reactivity allows alkenes to serve as versatile building blocks for synthesizing a wide array of other functional groups and compounds, including alcohols, haloalkanes, and polymers. wou.edu
Significance of Branched Alkenes in Chemical Synthesis and Mechanisms
Branched alkenes, which feature alkyl groups attached to the main carbon chain, hold particular importance in both industrial and academic chemistry. ontosight.ai Their structure significantly influences their physical and chemical properties. Compared to their linear counterparts, branched alkenes often exhibit lower boiling points and different viscosities. ontosight.ai
In chemical synthesis, branched alkenes are crucial intermediates. They are utilized in the production of specific types of polymers, surfactants, and lubricants. ontosight.ai The branched structure can enhance properties like the viscosity index in lubricating oils. ontosight.ai From a mechanistic standpoint, the structure of branched alkenes provides a platform for studying the effects of sterics and electronics on reaction outcomes. The arrangement of alkyl groups around the double bond can direct the regioselectivity and stereoselectivity of reactions, providing key insights into reaction pathways, such as those involving carbocation intermediates. msu.edu The presence of bulky groups, as seen in 3,3-dimethyl-1-butene, creates steric hindrance that can prevent or slow down certain reactions, a property that is exploited to achieve selective chemical transformations.
Historical Context of Research on this compound
The study of this compound has been instrumental in developing a deeper understanding of fundamental concepts in organic chemistry. Its unique structure, with a terminal double bond adjacent to a quaternary carbon, makes it an excellent model for exploring steric effects and carbocation behavior.
Early research into the reactions of this compound played a pivotal role in shaping the theory of carbocation chemistry. The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), to this alkene provides a classic textbook example of carbocation rearrangement. vedantu.comaskfilo.com
When this compound reacts with HBr in the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism. askfilo.comvaia.com According to Markovnikov's rule, the initial protonation of the double bond should form the more stable carbocation. wou.edu In this case, protonation of the terminal carbon (C1) leads to a secondary carbocation at C2. However, this secondary carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. The bromide ion then attacks this tertiary carbocation, yielding the major product, 2-bromo-2,3-dimethylbutane (B3344068). vedantu.comaskfilo.com This observed rearrangement provided crucial evidence for the existence and relative stabilities of carbocation intermediates. Conversely, when the reaction is performed in the presence of peroxides, the mechanism switches to a free-radical addition, leading to the anti-Markovnikov product, 1-bromo-3,3-dimethylbutane (B154914). askfilo.commsu.edu
Table 2: Major Products of Selected Reactions with this compound
| Reagent(s) | Reaction Type | Major Product |
|---|---|---|
| HBr | Electrophilic Addition (with rearrangement) | 2-Bromo-2,3-dimethylbutane askfilo.com |
| HBr, Peroxides | Free-Radical Addition (Anti-Markovnikov) | 1-Bromo-3,3-dimethylbutane askfilo.com |
| HCl | Electrophilic Addition (with rearrangement) | 2-Chloro-2,3-dimethylbutane vedantu.com |
| H₂O, H₂SO₄ (Acid-catalyzed hydration) | Electrophilic Addition (with rearrangement) | 2,3-Dimethyl-2-butanol (B1346969) chegg.com |
| 1. Hg(OAc)₂, H₂O 2. NaBH₄ (Oxymercuration-demercuration) | Electrophilic Addition (No rearrangement) | 3,3-Dimethyl-2-butanol chegg.com |
The significant steric bulk of the tert-butyl group in this compound poses a challenge for many standard catalytic processes. This has driven the development and evolution of more robust and efficient catalysts specifically designed to handle sterically hindered olefins.
In the field of olefin metathesis, the efficiency of ruthenium-based catalysts is known to be affected by the steric bulk of the substrates. organic-chemistry.orgresearchgate.net Research has shown that tuning the steric properties of the N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst can dramatically improve yields in cross-metathesis reactions involving hindered olefins. organic-chemistry.orgacs.org Similarly, the development of highly active nickel-based catalysts has enabled the hydrogenation of sterically hindered olefins under mild conditions. uni-regensburg.de this compound has also been used as a substrate or component in other advanced catalytic systems, including rhodium-catalyzed C-H functionalization reactions and as a hydrogen acceptor in studies of C-H activation. wikipedia.orgresearchgate.net Furthermore, a copper(I) complex incorporating this compound as a ligand, (hfac)Cu(I)(DMB), has been investigated for the metalorganic chemical vapor deposition (MOCVD) of copper films. researchgate.net
Research Gaps and Future Directions in this compound Studies
While this compound is well-studied in the context of fundamental reaction mechanisms, several areas offer opportunities for future research. One promising direction is the continued design of novel, highly selective catalysts for its functionalization. Developing catalysts that can overcome the steric hindrance to achieve new transformations or improve the efficiency of existing ones remains a key challenge.
Another area of interest is in polymer chemistry. This compound can undergo copolymerization with ethylene (B1197577) using specific palladium-diimine catalysts. sigmaaldrich.comchemicalbook.com Further exploration of its polymerization and copolymerization behavior could lead to new polymeric materials with unique properties conferred by the bulky tert-butyl side groups, such as altered thermal stability, crystallinity, or gas permeability.
The use of this compound in the synthesis of complex organic molecules is another avenue for future work. Its role as a building block for fragrances and pharmaceuticals like terbinafine (B446) is established, but its potential in constructing other intricate molecular architectures is not fully explored. wikipedia.org Finally, recent studies on the atmospheric chemistry of related compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone, which can be derived from this compound, suggest a new field of investigation into its environmental transformation and impact. copernicus.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylbut-1-ene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
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InChI Key |
PKXHXOTZMFCXSH-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C=C | |
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Molecular Formula |
C6H12 | |
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Related CAS |
28498-58-0 | |
| Record name | Poly(3,3-dimethyl-1-butene) | |
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DSSTOX Substance ID |
DTXSID1027211 | |
| Record name | 3,3-Dimethyl-1-butene | |
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Molecular Weight |
84.16 g/mol | |
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Physical Description |
Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethyl-1-butene | |
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Vapor Pressure |
431.0 [mmHg] | |
| Record name | 3,3-Dimethyl-1-butene | |
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CAS No. |
558-37-2 | |
| Record name | 3,3-Dimethyl-1-butene | |
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| Record name | 3,3-Dimethyl-1-butene | |
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| Record name | 3,3-DIMETHYL-1-BUTENE | |
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| Record name | 1-Butene, 3,3-dimethyl- | |
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| Record name | 3,3-Dimethyl-1-butene | |
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| Record name | 3,3-dimethylbutene | |
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| Record name | 3,3-DIMETHYL-1-BUTENE | |
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Synthesis and Synthetic Methodologies of 3,3 Dimethyl 1 Butene
Established Synthetic Routes
Historically, the synthesis of 3,3-dimethyl-1-butene has been accomplished through various means, including the dehydrochlorination of 1-chloro-3,3-dimethylbutane. google.com This process, however, can be energy-intensive due to the high temperatures required. google.com
A prominent industrial method for producing neohexene involves the ethenolysis (cross-metathesis with ethylene) of diisobutene. ethz.chionicviper.org This process specifically utilizes the 2,4,4-trimethyl-2-pentene (B94453) isomer present in technical grade diisobutene. ionicviper.org A dual catalyst system is often employed to isomerize other diisobutene isomers with terminal double bonds into the desired internal olefin for the metathesis reaction. ethz.chionicviper.org
Another established route is the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol. brainly.comchegg.com This reaction typically yields a mixture of isomeric alkenes, including this compound, 2,3-dimethyl-1-butene (B117154), and the major product, 2,3-dimethyl-2-butene (B165504). brainly.comchegg.comdoubtnut.com The formation of multiple products is a consequence of carbocation rearrangements that occur during the reaction. doubtnut.comvaia.com
Novel Synthetic Approaches and Innovations
Research continues to explore more direct and efficient routes to this compound. One such innovative approach involves the direct metathesis of isobutene. google.com This method can lead to a reaction mixture containing neohexene along with other products like 2,3-dimethyl-2-butene and ethylene (B1197577). google.com
The isomerization of other C6 alkenes also presents a viable synthetic strategy. For instance, 2,3-dimethyl-1-butene can be isomerized to 2,3-dimethyl-2-butene using acid catalysts like sulfuric acid or sulfonic acids. google.comvaia.com While this specific example leads to a different isomer, the principle of controlled isomerization is a key area of research for selectively producing this compound.
Furthermore, the development of novel catalyst systems is a continuous focus. For example, rhenium catalysts supported on silica (B1680970) have been investigated for metathesis reactions involving isobutene. google.com Additionally, the isomerization of this compound epoxide in the presence of lithium tetramethylpiperidide (LiTMP) has been shown to produce 3,3-dimethylbutyraldehyde, highlighting the potential for synthesizing derivatives of neohexene through innovative epoxide ring-opening reactions. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often manipulated include temperature, pressure, catalyst selection, and reactant ratios.
In the industrial production via ethenolysis of diisobutene, the process is typically operated at elevated temperatures and pressures. For instance, one process operates at 370°C and 30 bar. ethz.ch The choice of catalyst, such as a mixture of WO3/SiO2 and MgO, is critical for achieving high conversion and selectivity. ethz.ch
For dehydration reactions of 3,3-dimethyl-2-butanol, the reaction temperature is a key factor in controlling the product distribution. Distillation temperatures are carefully managed to prevent unreacted alcohol from co-distilling with the desired alkene product. acs.org
In the context of isomerization reactions, the concentration of the acid catalyst and the reaction temperature are important variables. For the isomerization of 2,3-dimethyl-1-butene, reaction temperatures can range from -30 to +100°C. google.com
The following table provides an overview of reaction conditions for different synthetic approaches:
| Synthetic Route | Key Reaction Parameters | Typical Conditions | Notes |
|---|---|---|---|
| Ethenolysis of Diisobutene | Temperature, Pressure, Catalyst | 370°C, 30 bar, WO3/SiO2 and MgO catalyst | Industrial process with reported conversion of 65-70% and selectivity of ~85%. ethz.ch |
| Dehydration of 3,3-dimethyl-2-butanol | Temperature, Acid Catalyst | Heating with H2SO4 | Yields a mixture of isomers; this compound is a minor product. chegg.com |
| Isomerization of 2,3-dimethyl-1-butene | Temperature, Acid Catalyst | -30 to +100°C with sulfuric or sulfonic acids | Leads to the more stable 2,3-dimethyl-2-butene isomer. google.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pub In the context of this compound synthesis, these principles can be applied in several ways.
One of the key principles of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. scranton.edu Rearrangement reactions, such as the isomerization of an alkene, inherently have a 100% atom economy as all atoms of the reactant are incorporated into the product. scranton.edu Addition reactions also tend to have high atom economy. scranton.edu
The development of catalyst-free synthesis methods is another area of focus in green chemistry. For example, a catalyst-free method for preparing 3-methyl-3-buten-1-ol (B123568) from formaldehyde (B43269) and isobutylene (B52900) has been reported, avoiding the use of potentially harmful catalysts. google.com While not a direct synthesis of this compound, it demonstrates a trend towards greener synthetic strategies.
The use of safer solvents and the reduction of energy consumption are also central to green chemistry. encyclopedia.pub Research into more efficient catalysts that can operate under milder conditions (lower temperature and pressure) contributes to a greener synthesis of this compound. rsc.org The move away from carcinogenic solvents like benzene (B151609) towards more environmentally benign alternatives is a critical aspect of modern chemical process development. google.com
Purity Assessment and Characterization Methods for Synthetic Products
Ensuring the purity and confirming the structure of synthesized this compound is essential for its use in subsequent applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Gas Chromatography (GC) for Purity Determination
Gas chromatography (GC) is a primary technique for determining the purity of volatile compounds like this compound. vwr.comlabproinc.comtcichemicals.comavantorsciences.comsigmaaldrich.comapicalscientific.com In this method, the sample is vaporized and passed through a column, where its components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected, and the resulting chromatogram provides information on the relative amounts of each component in the mixture.
Commercial suppliers of this compound often specify a minimum purity level as determined by GC analysis, which is typically greater than 94-97%. vwr.comlabproinc.comtcichemicals.comavantorsciences.comsigmaaldrich.comapicalscientific.comscbt.comthermofisher.com
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the C-H bonds of the alkene and the tert-butyl group, as well as the C=C double bond. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of this compound is characterized by a singlet for the nine equivalent protons of the tert-butyl group and a distinct pattern of multiplets in the alkene region for the vinyl protons. blogspot.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak at m/z 84 and a prominent base peak at m/z 69, corresponding to the loss of a methyl group. blogspot.comnih.gov
The following table summarizes the key analytical techniques used for the characterization of this compound.
| Technique | Purpose | Key Observations |
|---|---|---|
| Gas Chromatography (GC) | Purity determination | A single major peak indicates high purity. vwr.comlabproinc.comtcichemicals.comavantorsciences.comsigmaaldrich.comapicalscientific.com |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for C=C and C-H bonds. nist.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Singlet for tert-butyl protons and multiplets for vinyl protons in ¹H NMR. blogspot.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion at m/z 84 and base peak at m/z 69. blogspot.comnih.gov |
Reaction Mechanisms and Pathways of 3,3 Dimethyl 1 Butene
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, where the π bond is broken and two new σ bonds are formed. In the case of 3,3-dimethyl-1-butene, these reactions are particularly interesting due to the potential for carbocation rearrangements.
The initial step in the electrophilic addition to this compound involves the attack of the π electrons on an electrophile, such as a proton (H⁺) from an acid like HCl or H₂SO₄. pearson.com This leads to the formation of a carbocation intermediate. The stability of this carbocation is a critical factor in determining the reaction pathway. Carbocation stability follows the order: tertiary > secondary > primary. pearson.commasterorganicchemistry.com This is due to a combination of inductive effects and hyperconjugation, where adjacent alkyl groups help to delocalize the positive charge. researchgate.net
In the protonation of this compound, the electrophile (H⁺) adds to the terminal carbon (C1) of the double bond, which bears more hydrogen atoms. This regioselectivity leads to the formation of a secondary carbocation on the adjacent carbon (C2). study.comdoubtnut.com This initial carbocation is less stable than a tertiary carbocation, setting the stage for potential rearrangements. libretexts.orgopenstax.org
While hydride shifts are a common type of carbocation rearrangement where a hydrogen atom with its pair of electrons migrates to an adjacent positively charged carbon, this specific rearrangement is not observed in the electrophilic addition to this compound. libretexts.orglibretexts.org This is because the adjacent carbon (C3) to the initially formed secondary carbocation does not have any hydrogen atoms to shift. Instead, it is a quaternary carbon bonded to three methyl groups and the rest of the carbon chain.
Due to the absence of a hydrogen atom on the adjacent quaternary carbon, the secondary carbocation formed from this compound undergoes a different type of rearrangement: an alkyl shift, specifically a 1,2-methyl shift. libretexts.orgmasterorganicchemistry.com In this process, a methyl group from the adjacent quaternary carbon (C3) migrates with its bonding electrons to the positively charged secondary carbon (C2). libretexts.orgopenstax.org This rearrangement results in the conversion of the less stable secondary carbocation into a more stable tertiary carbocation. libretexts.orgopenstax.orglibretexts.org This thermodynamically favorable rearrangement occurs rapidly, often before the nucleophile can attack the initial secondary carbocation. libretexts.org The subsequent attack of a nucleophile (e.g., Cl⁻) on this rearranged tertiary carbocation leads to the formation of the major rearranged product. libretexts.orgopenstax.org For example, the reaction of this compound with HCl yields a mixture of the unrearranged product, 3-chloro-2,2-dimethylbutane, and the rearranged product, 2-chloro-2,3-dimethylbutane. libretexts.orgopenstax.org
| Reactant | Reagent | Initial Carbocation | Rearrangement | Final Carbocation | Major Product |
|---|---|---|---|---|---|
| This compound | HCl | Secondary | 1,2-Methyl Shift | Tertiary | 2-Chloro-2,3-dimethylbutane |
| This compound | H₂O, H₂SO₄ | Secondary | 1,2-Methyl Shift | Tertiary | 2,3-Dimethylbutan-2-ol |
The regioselectivity of electrophilic additions to unsymmetrical alkenes is generally governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with fewer hydrogen atoms. lumenlearning.com This preference is due to the formation of the more stable carbocation intermediate. leah4sci.com The addition of HBr to this compound in the absence of peroxides follows Markovnikov's rule, leading to the formation of the rearranged product 2-bromo-2,3-dimethylbutane (B3344068) as the major product. askfilo.com
However, under certain conditions, the addition can proceed via an anti-Markovnikov pathway. This is typically observed in the presence of peroxides, which initiate a free-radical mechanism. askfilo.com In the case of the HBr addition to this compound in the presence of peroxides, the bromine atom adds to the terminal carbon, resulting in the formation of 1-bromo-3,3-dimethylbutane (B154914) as the sole product. askfilo.com This reversal of regioselectivity is a hallmark of radical addition reactions.
| Reactant | Reagent | Conditions | Regioselectivity | Major Product |
|---|---|---|---|---|
| This compound | HBr | No Peroxides | Markovnikov (with rearrangement) | 2-Bromo-2,3-dimethylbutane |
| This compound | HBr | With Peroxides | Anti-Markovnikov | 1-Bromo-3,3-dimethylbutane |
Electrophilic addition reactions can also have stereochemical implications, particularly when new stereocenters are formed. When an electrophilic addition to an alkene like this compound leads to the formation of a chiral center, the planarity of the carbocation intermediate allows for the nucleophile to attack from either face. chemistrysteps.com This generally results in the formation of a racemic mixture of enantiomers if the starting material is achiral and the reaction creates a single stereocenter. chemistrysteps.com If the reaction creates two new stereogenic centers, a mixture of all possible stereoisomers (enantiomers and diastereomers) can be expected. chemistrysteps.com The specific stereochemical outcome (syn- or anti-addition) is dependent on the reaction mechanism. For reactions proceeding through a carbocation intermediate, a mixture of syn and anti addition products is typically observed. masterorganicchemistry.com
Carbocation Formation and Stability in Additions to this compound
Radical Reactions
In addition to electrophilic additions, this compound can also undergo radical reactions. These reactions are initiated by the presence of a radical initiator, such as a peroxide. askfilo.com As mentioned previously, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to anti-Markovnikov regioselectivity. askfilo.com The thermal decomposition of this compound can also lead to the formation of radical species. rsc.org Studies have shown that the free-radical reactions of this compound can be induced by di-tert-butyl peroxide. acs.org The regioselectivity of radical additions is often different from that of electrophilic additions, as the stability of the radical intermediate becomes the guiding factor.
Peroxide-Initiated Additions and Anti-Markovnikov Selectivity
In the presence of peroxides, the addition of hydrogen bromide (HBr) to this compound proceeds via an anti-Markovnikov pathway. askfilo.comchemistrysteps.com This is in contrast to the electrophilic addition of HBr in the absence of peroxides, which follows Markovnikov's rule to yield 2-bromo-2,3-dimethylbutane after a carbocation rearrangement. The peroxide-initiated reaction, however, results in the formation of 1-bromo-3,3-dimethylbutane as the primary product. askfilo.com
The anti-Markovnikov selectivity is dictated by the formation of the more stable radical intermediate. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical adds to the less substituted carbon of the double bond in this compound, leading to the formation of a more stable secondary carbon radical. askfilo.comchemistrysteps.com Subsequent abstraction of a hydrogen atom from another HBr molecule by this carbon radical yields the final anti-Markovnikov product.
Similarly, the addition of thiols to alkenes can also exhibit anti-Markovnikov selectivity, particularly under conditions that favor a radical mechanism, such as in the presence of radical initiators or UV light. This thiol-ene reaction proceeds via the addition of a thiyl radical to the double bond, following a similar principle of forming the most stable carbon radical intermediate.
| Reaction Conditions | Addition Type | Major Product | Governing Principle |
|---|---|---|---|
| HBr alone | Markovnikov (with rearrangement) | 2-Bromo-2,3-dimethylbutane | Carbocation stability |
| HBr with Peroxide | Anti-Markovnikov | 1-Bromo-3,3-dimethylbutane | Radical stability |
Radical Chain Mechanisms
The anti-Markovnikov addition of HBr to this compound in the presence of peroxides is a classic example of a radical chain reaction. This mechanism can be broken down into three key stages: initiation, propagation, and termination. masterorganicchemistry.comlumenlearning.comlibretexts.org
Initiation: The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide initiator (e.g., ROOR), typically induced by heat or light, to form two alkoxy radicals (RO•). masterorganicchemistry.comlibretexts.org These highly reactive alkoxy radicals then abstract a hydrogen atom from a molecule of HBr, generating a bromine radical (Br•) and a molecule of alcohol (ROH). chemistrysteps.comyoutube.com
Propagation: This stage consists of a self-sustaining cycle of two steps. First, the bromine radical adds to the terminal carbon of the this compound double bond. This regioselectivity is governed by the formation of the more stable secondary carbon radical at the C2 position. chemistrysteps.commasterorganicchemistry.com In the second step, this carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product, 1-bromo-3,3-dimethylbutane, and regenerating a bromine radical. masterorganicchemistry.comyoutube.com This new bromine radical can then participate in another cycle, thus propagating the chain.
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. lumenlearning.commasterorganicchemistry.com This can occur in several ways, such as the combination of two bromine radicals to form Br₂, the reaction of a bromine radical with the carbon radical, or the dimerization of two carbon radicals. These termination steps occur at a much lower frequency than the propagation steps as long as the concentration of reactants is high.
Oxidation Reactions
This compound can undergo various oxidation reactions at the carbon-carbon double bond, leading to the formation of epoxides or diols, depending on the reagents and reaction conditions.
The selective epoxidation of this compound yields 3,3-dimethyl-1,2-epoxybutane, a valuable synthetic intermediate. chegg.com This transformation is an electrophilic addition reaction where an oxygen atom is added across the double bond. chegg.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org For instance, a cis-alkene will yield a cis-epoxide.
The epoxidation of alkenes can be achieved using various oxidizing agents. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose. libretexts.org The reaction with m-CPBA is a concerted process where the oxygen atom is transferred to the alkene in a single step. libretexts.org The selectivity of epoxidation is influenced by the nature of the alkene, with more nucleophilic (electron-rich) double bonds reacting faster.
A variety of reagents and catalytic systems have been developed for the epoxidation of alkenes, including this compound.
Peroxycarboxylic Acids (e.g., m-CPBA): The mechanism of epoxidation with peroxyacids like m-CPBA is a concerted, single-step process. libretexts.orgyoutube.com The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. This leads to a cyclic transition state, resulting in the formation of the epoxide and a carboxylic acid as a byproduct. libretexts.org
Hydrogen Peroxide with Catalysts: Catalytic systems often utilize hydrogen peroxide as the primary oxidant. For example, manganese catalysts can be used to promote the epoxidation of alkenes with aqueous hydrogen peroxide. organic-chemistry.org Rhenium-based catalysts, such as methyltrioxorhenium (MTO), are also effective for epoxidation with hydrogen peroxide. organic-chemistry.org
Potassium Permanganate (B83412) (KMnO₄): The reaction of this compound with cold, dilute potassium permanganate results in syn-dihydroxylation, forming a vicinal diol (3,3-dimethyl-1,2-butanediol). The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to give the diol. Under harsher conditions, such as hot, acidic, or basic KMnO₄, oxidative cleavage of the double bond occurs. ualberta.capressbooks.pub This would break the carbon-carbon double bond of this compound to form tert-butyl carboxylic acid and carbon dioxide.
| Reagent/Catalyst | Reaction Type | Major Product | Key Mechanistic Feature |
|---|---|---|---|
| m-CPBA | Epoxidation | 3,3-Dimethyl-1,2-epoxybutane | Concerted oxygen transfer |
| Cold, dilute KMnO₄ | Syn-dihydroxylation | 3,3-Dimethyl-1,2-butanediol | Cyclic manganate ester intermediate |
| Hot, acidic/basic KMnO₄ | Oxidative Cleavage | tert-Butyl carboxylic acid + CO₂ | Cleavage of C=C bond |
Isomerization Reactions
This compound can undergo skeletal isomerization, particularly under acidic conditions, to form more stable alkene isomers.
The skeletal isomerization of this compound is typically acid-catalyzed and proceeds through a carbocation intermediate. study.comaskfilo.com The reaction is driven by the formation of a more thermodynamically stable, more substituted alkene.
The mechanism is initiated by the protonation of the double bond, which follows Markovnikov's rule, to form a secondary carbocation. study.comvedantu.com This secondary carbocation is relatively unstable and can rearrange to a more stable tertiary carbocation. In the case of this compound, protonation at the terminal carbon forms a secondary carbocation at the adjacent carbon. study.comchegg.com A subsequent 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the carbocation center. study.comvedantu.com This rearrangement results in the formation of a more stable tertiary carbocation.
Double-Bond Migration Processes
The isomerization of alkenes can occur through various mechanisms, including the migration of the double bond along the carbon chain. For many simple alkenes, this process can be facilitated by acid or base catalysts, or through organometallic intermediates. However, in the case of this compound, simple double-bond migration to form its isomer, 3,3-dimethyl-2-butene, is not a predominant pathway.
The structure of this compound, with a quaternary carbon adjacent to the double bond, sterically hinders typical isomerization pathways. Research on the related compound, 3-methyl-1-butene, has shown that its double-bond migration does not readily occur on certain catalysts like Si-Beta and AlCl₃@γ-Al₂O₃. researchgate.net This suggests that for sterically hindered alkenes like this compound, the energy barrier for the deprotonation-reprotonation sequence required for double-bond migration is significantly high. Instead, under conditions that might typically promote such migration, alternative and more energetically favorable reaction pathways, such as skeletal rearrangements, tend to dominate.
Acid-Catalyzed Isomerizations and Active Sites
In the presence of acid catalysts, this compound undergoes significant isomerization, but this process is characterized by skeletal rearrangement rather than simple double-bond migration. study.com The reaction is a classic example of a Wagner-Meerwein rearrangement, driven by the formation of a more stable carbocation intermediate.
The mechanism is initiated by the protonation of the double bond by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), at the less substituted carbon, following Markovnikov's rule. study.comaskfilo.comstudy.com This initial step results in the formation of a secondary carbocation.
This secondary carbocation is relatively unstable and rapidly undergoes a 1,2-methyl shift. In this rearrangement, a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This concerted step leads to the formation of a much more stable tertiary carbocation.
The final products of the reaction depend on the subsequent steps taken by this tertiary carbocation. It can either be trapped by a nucleophile present in the medium (e.g., water in a hydration reaction to form 2,3-dimethyl-2-butanol) or lose a proton to form a rearranged alkene. study.com Deprotonation can result in the formation of two isomeric alkenes: 2,3-dimethyl-2-butene (B165504) (the more substituted and thermodynamically more stable product) and 2,3-dimethyl-1-butene (B117154). chemrxiv.orgwikipedia.org
The active sites for this isomerization are Brønsted acids. researchgate.net In laboratory and industrial settings, this can be achieved with strong mineral acids. Solid acid catalysts, such as zeolites, which possess strong Brønsted acid sites, are also effective and are widely used in industrial processes like n-butene isomerization. mdpi.commdpi.com The acidic strength of these sites plays a crucial role in the catalytic performance.
Table 1: Products of Acid-Catalyzed Isomerization of this compound
| Reactant | Intermediate Carbocations | Rearranged Alkene Products | Other Products (e.g., in presence of H₂O) |
| This compound | 3,3-Dimethyl-2-butyl cation (secondary) -> 2,3-Dimethyl-2-butyl cation (tertiary) | 2,3-Dimethyl-2-butene, 2,3-Dimethyl-1-butene | 2,3-Dimethyl-2-butanol (B1346969) |
Data compiled from multiple sources. study.comchemrxiv.org
Other Mechanistic Studies (e.g., C–H bond activation)
Beyond acid-catalyzed reactions, this compound is a substrate in various transition-metal-catalyzed reactions, including those involving the activation of C–H bonds. C–H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. u-tokyo.ac.jpspringernature.com
Mechanistic studies have explored the interaction of this compound with different transition metal complexes. For instance, it has been used as a substrate in cobalt-catalyzed hydroaminocarbonylation. acs.orgacs.org The proposed mechanism for this reaction involves several key steps:
Generation of Active Catalyst : A cobalt precatalyst, [Co₂(CO)₈], is converted into the active species, which is believed to be a cobalt hydride complex.
Alkene Coordination and Insertion : this compound coordinates to the cobalt hydride species. This is followed by a hydrocobaltation step, where the hydride adds across the double bond to form a cobalt-alkyl intermediate.
CO Insertion : A molecule of carbon monoxide (CO) inserts into the cobalt-carbon bond, forming an acylcobalt species.
Product Formation : The final amide product is formed through a subsequent reaction with an amine.
In other research, isotopically labeled this compound (1-deuterio-3,3-dimethyl-1-butene) has been used to probe the mechanisms of reactions involving iridium complexes, indicative of studies into C–H activation pathways. uchicago.edu Transition metal-catalyzed C–H activation can proceed through various mechanisms, such as oxidative addition, σ-bond metathesis, or electrophilic substitution, depending on the metal center and reaction conditions. These studies are crucial for developing new synthetic methodologies and for the selective functionalization of complex molecules. chemrxiv.orgdmaiti.comnih.gov
Catalysis in 3,3 Dimethyl 1 Butene Transformations
Heterogeneous Catalysis
Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. This approach is central to many industrial chemical transformations of 3,3-Dimethyl-1-butene, primarily focusing on isomerization reactions.
Metal Oxides and Mixed Oxide Catalysts (e.g., AlPO4, CrPO4, TiO2, ZrO2)
Metal oxides are fundamental in the heterogeneous catalysis of alkenes. In the case of this compound, certain oxides facilitate skeletal isomerization. Studies have shown that over γ-alumina at 328 K, this compound rapidly isomerizes to a mixture of 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene rsc.org. This isomerization occurs with very little deuterium (B1214612) incorporation when the reaction is carried out in the presence of D₂, indicating a mechanism that does not heavily involve exchange with gas-phase species rsc.org. The kinetics of this compound isomerization over alumina (B75360) at 350°C show that at short contact times, the primary products are the isomeric 2,3-dimethylbutenes researchgate.net.
In contrast, magnesium oxide (MgO) behaves differently. At 493 K in the presence of deuterium, MgO catalyzes the exchange of vinyl hydrogens on this compound faster than the methyl group hydrogens, but no isomerization to other skeletal structures is detected rsc.org. This highlights the selectivity of different metal oxides in promoting either isomerization or hydrogen exchange.
Supported Metal Catalysts (e.g., CoMo/Al2O3)
Supported metal catalysts are widely used in refining processes. While cobalt-molybdenum supported on alumina (CoMo/Al₂O₃) is a benchmark catalyst for hydrodesulfurization (HDS) and hydrotreating, its specific application to this compound is not extensively documented in dedicated studies rsc.orgsharif.edu. However, related transformations on similar supported metal catalysts provide insight. For instance, commercial Pd/Al₂O₃ catalysts are used for the liquid-phase hydroisomerization of 1-butene (B85601) to 2-butene (B3427860) acs.org. Bimetallic catalysts, such as Pd-Ni/Al₂O₃, have been studied for the gas-phase hydrogenation and isomerization of butene analogues, demonstrating that the addition of a second metal like nickel can alter the electronic character and surface geometry of palladium, thereby influencing selectivity hw.ac.uk. These examples suggest that supported metal catalysts can be effective for butene transformations, with the choice of metal playing a key role in directing the reaction pathway towards either isomerization or hydrogenation.
Zeolites and Molecular Sieves in Catalytic Processes
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them highly effective catalysts for hydrocarbon transformations. In reactions involving this compound, zeolites primarily promote isomerization. Research using a copper X zeolite (CuX) with D₂O at 417 K showed that this compound isomerized to 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene rsc.org. The products showed extensive deuterium incorporation, while the reactant itself did not undergo direct hydrogen exchange, suggesting a specific isomerization pathway on the zeolite surface rsc.org.
Ferrierite (FER) zeolites are particularly noted for their role in skeletal isomerization of butenes. The process is believed to occur via a pseudo-monomolecular mechanism, where carbonaceous deposits within the zeolite pores play a synergistic role with Brønsted acid sites acs.org. The confinement within the zeolite structure and the nature of the acid sites are critical for achieving high selectivity.
| Catalyst System | Reactant | Temperature | Primary Products | Key Finding |
|---|---|---|---|---|
| γ-alumina | This compound | 328 K | 2,3-dimethylbut-1-ene, 2,3-dimethylbut-2-ene | Rapid isomerization with minimal deuterium exchange rsc.org. |
| Magnesium Oxide (MgO) | This compound | 493 K | (No isomerization) | Catalyzes hydrogen exchange but not skeletal isomerization rsc.org. |
| Copper X Zeolite (CuX) | This compound | 417 K | 2,3-dimethylbut-1-ene, 2,3-dimethylbut-2-ene | Isomerization products are extensively deuterated when D₂O is present rsc.org. |
| Ferrierite (H-FER) | 1-Butene | N/A | iso-Butene | Catalytic activity improves over time due to synergy with carbonaceous deposits acs.org. |
Influence of Catalyst Activation Temperature and Surface Properties
The performance of heterogeneous catalysts is strongly dependent on their physical and chemical properties, which are often tuned by thermal treatments. The activation or calcination temperature during catalyst preparation significantly affects surface area, pore volume, and acidity, which in turn dictate catalytic activity and selectivity.
For zeolite catalysts used in butene production from dimethyl ether (DTO), the calcination temperature was found to be a critical parameter. Increasing the calcination temperature for ferrierite zeolites above 723 K promoted dehydration, which had a slight effect on micropore surface area and volume proquest.com. Studies on phosphorus-loaded ferrierite zeolites showed that both DME conversion and n-butene yield were highly dependent on the calcination temperature, with an optimal temperature leading to maximum yield mdpi.com.
In the isomerization of 1-butene over MgO, an increase in reaction temperature enhances the conversion rate, which is consistent with Arrhenius's equation rsc.org. Similarly, for the hydroisomerization of 1-butene over a Pd/Al₂O₃ catalyst, the selectivity towards 2-butene was observed to increase with temperature acs.org. This suggests that higher temperatures can suppress undesired side reactions like hydrogenation acs.org.
Brønsted and Lewis Acidity in Catalytic Activity
The catalytic activity of many solid acids, including metal oxides and zeolites, is governed by the presence of Brønsted and Lewis acid sites on their surfaces. Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors.
In zeolite-catalyzed reactions of butene isomers, Brønsted acidity is paramount. For instance, the Prins condensation between isobutene and formaldehyde (B43269) on H-ZSM-5 zeolites occurs on Brønsted acid sites, where the protonation of formaldehyde initiates the reaction academie-sciences.fr. The skeletal isomerization of 1-butene over ferrierite is also dependent on Brønsted acidity; however, strong acid sites can promote undesirable cracking and dimerization reactions, while weaker sites are considered optimal for isomerization acs.org. The synergy between internal Brønsted acid sites and hydrocarbon deposits near the pore mouths of the zeolite is crucial for sustained catalytic activity acs.org. The concentration and strength of these acid sites can be characterized by techniques such as infrared (IR) spectroscopy using probe molecules like pyridine (B92270) tue.nl.
Lewis acid sites can also play a role. In some systems, Lewis acid sites are associated with cracking and dimerization, which are often considered side reactions during isomerization acs.org. The balance between Brønsted and Lewis acidity, as well as the strength of the Brønsted sites, is a key factor in controlling the selectivity of butene transformations nih.gov.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a liquid solvent. This often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems, as the active sites are well-defined and uniformly accessible.
A significant reaction for this compound in homogeneous catalysis is hydroformylation, also known as the oxo process, which involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond to form an aldehyde wikipedia.org. Research has shown that cobalt-based homogeneous catalysts are particularly effective for this transformation. Using a specific cobalt-phosphine complex immobilized within a metal-organic framework (MOF), this compound was converted to its terminal aldehyde product with 95% conversion acs.orgacs.org. This high regioselectivity is notable, as only the linear aldehyde was formed researchgate.net. The reaction proceeds through a well-understood mechanism involving intermediates like cobalt tetracarbonyl hydride wikipedia.org.
More recently, a light-promoted, cobalt-catalyzed hydroaminocarbonylation using this compound as a model alkene has been investigated acs.orgacs.org. Computational studies of this reaction have helped to elucidate the mechanism, including the photo-induced activation of the catalyst precursor acs.orgacs.org. Homogeneous catalysts are also effective for alkene isomerization, which can proceed through mechanisms involving metal hydride or π-allyl intermediates temple.edu.
| Reaction | Catalyst System | Reactant | Product | Conversion/Selectivity |
|---|---|---|---|---|
| Hydroformylation | Cobalt-phosphine complex (MOF-P1-Co) | This compound | 4,4-Dimethylpentanal (terminal aldehyde) | 95% conversion, selective to terminal product acs.orgacs.org. |
| Hydroformylation | Rhodium-based catalyst | This compound | 4,4-Dimethylpentanal (linear aldehyde) | High yield, only linear aldehyde obtained researchgate.net. |
| Hydroaminocarbonylation | Cobalt-based catalyst ([Co(CO)₄]⁻ precursor) | This compound | Amide product | Reaction proceeds under mild, light-promoted conditions acs.org. |
Transition Metal Complexes in Polymerization
Transition metal complexes are pivotal in the polymerization of olefins, including sterically hindered ones like this compound. These catalysts, often belonging to the Ziegler-Natta family, are typically derived from transition metals such as titanium, zirconium, and hafnium, combined with aluminum-based compounds like alkyls or aluminoxanes. The use of organometallic initiators has significantly advanced the controlled synthesis of polymers, allowing for greater command over polymer architecture and properties.
The effectiveness of these catalysts is influenced by several factors, including the specific transition metal, the ligands attached to it, the cocatalyst, and the reaction conditions. For instance, early transition metals (Groups 3A-5A) can form highly reactive alkene and diene complexes that serve as intermediates in polymerization processes. The structure of these complexes, whether they adopt an η⁴-s-cis or η⁴-s-trans conformation, can be influenced by substituents on the olefin, which in turn affects the polymerization outcome. While many transition metal catalysts are effective for simpler olefins like ethylene (B1197577) and propylene (B89431), the bulky tert-butyl group in this compound presents a significant steric challenge, often leading to lower reactivity and molecular weights of the resulting polymer compared to less hindered α-olefins.
Research into various transition metal systems continues to aim for catalysts with higher activity and better incorporation of bulky monomers. The development of such catalysts is crucial for creating polymers with unique properties that are not accessible through traditional polymerization methods.
Metallocene Catalysts in Polymerization
Metallocene catalysts, a specific class of transition metal complexes, have revolutionized olefin polymerization. These catalysts typically consist of a Group IV transition metal, such as zirconium or titanium, sandwiched between two cyclopentadienyl (B1206354) (Cp) ligands or their derivatives. When activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO), they form highly active "single-site" catalysts. This single-site nature ensures that every catalyst molecule has a uniform active site, leading to polymers with narrow molecular weight distributions and well-defined microstructures.
The structure of the metallocene catalyst can be precisely tuned by modifying the cyclopentadienyl ligands, for example, by introducing bridges between the rings (ansa-metallocenes) or by adding substituents. This fine-tuning allows for the production of polymers with specific stereochemistries, such as isotactic or syndiotactic polymers from prochiral olefins like propylene. For sterically demanding monomers like 3-methyl-1-butene, C2-symmetric metallocene/MAO catalysts have been shown to produce isotactic polymers with reasonable productivity. Although specific data for this compound is less common, the principles of steric control exerted by the ligand framework are directly applicable. The bulky nature of this compound generally results in lower polymerization activity and lower polymer molecular weights compared to smaller α-olefins like propylene or 1-butene when using metallocene catalysts.
The table below illustrates the general trend of decreasing polymerization activity and polymer molecular weight with increasing steric bulk of the α-olefin monomer when using metallocene catalysts.
| Monomer | Polymerization Activity | Polymer Molecular Weight |
| Ethene | Very High | Very High |
| Propene | High | High |
| 1-Butene | Moderate | Moderate |
| 1-Pentene | Lower | Lower |
| 1-Hexene | Low | Low |
| 3-Methyl-1-butene | Reasonable | Moderate to Low |
| This compound | Very Low | Very Low |
Chain-Walking Palladium-Diimine Catalysts in Copolymerization
Late transition metal catalysts, particularly α-diimine palladium complexes, have demonstrated unique capabilities in olefin polymerization, most notably through a "chain-walking" mechanism. This process allows the catalyst to move along the polymer chain via a series of β-hydride eliminations and re-insertions, effectively isomerizing the position of the metal-alkyl bond before the next monomer insertion. This capability is a distinguishing feature of these catalysts and enables the production of polymers with highly branched, even hyperbranched, structures from a simple monomer like ethylene.
This chain-walking ability has been successfully exploited for the copolymerization of ethylene with sterically hindered α-olefins like this compound (DMB). Using a specific chain-walking Pd-diimine catalyst, [(ArN=C(Me)−(Me)C=NAr)Pd(CH3)(N≡CMe)]SbF6 where Ar = 2,6-(iPr)2C6H3, researchers have achieved significant incorporations of DMB (up to 3 mol-%) into polyethylene (B3416737) copolymers. nih.gov This is a notable achievement given the high steric bulk of the DMB monomer, which typically inhibits its incorporation by conventional catalysts. nih.gov The chain-walking mechanism facilitates the incorporation of such bulky monomers, demonstrating the high capability of these palladium-diimine systems. nih.gov The resulting copolymers exhibit altered topology and thermal properties due to the presence of the bulky side groups introduced by the DMB comonomer. nih.gov
| Catalyst System | Comonomer | Comonomer Incorporation | Key Finding |
| Chain-walking Pd-diimine catalyst | This compound (DMB) | Up to 3 mol-% | Successfully incorporated a sterically hindered α-olefin into polyethylene. nih.gov |
Mechanism of Homogeneous Catalytic Cycles
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to the polymerization of this compound. The process is typically described by a catalytic cycle, which illustrates the sequence of elementary steps the catalyst undergoes to convert reactants into products, regenerating the catalyst at the end of each cycle.
A general catalytic cycle for olefin polymerization involves several key steps:
Activation : The precatalyst, for example, a metallocene dichloride, reacts with a cocatalyst (e.g., MAO) to form a catalytically active cationic metal-alkyl species.
Coordination : The olefin monomer, this compound, coordinates to the vacant site on the active metal center.
Insertion (Propagation) : The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain by one monomer unit and creating a new vacant site for the next monomer to coordinate. This insertion step is the primary chain growth reaction.
Chain Transfer/Termination : The growing polymer chain can be terminated through several pathways, such as β-hydride elimination, which releases the polymer and forms a metal-hydride species, or by reaction with a chain transfer agent. This step determines the molecular weight of the final polymer.
In the specific case of chain-walking catalysts, the cycle includes additional steps. After monomer insertion, the catalyst can undergo β-hydride elimination to form a metal-hydride and a polymer chain with a terminal double bond. The catalyst can then re-insert along the chain, effectively "walking" to a new position before the next monomer coordination and insertion event. This isomerization process is what allows for the creation of branched structures from linear alpha-olefins. Understanding these mechanistic steps is crucial for designing new catalysts and tailoring polymer properties. e-bookshelf.de
Polymerization and Oligomerization of 3,3 Dimethyl 1 Butene
Cationic Polymerization of 3,3-Dimethyl-1-butene
The cationic polymerization of this compound is a classic example of a chain-growth polymerization where a cationic initiator prompts the reaction. The process is highly sensitive to reaction conditions and the choice of initiator, leading to polymers with distinct microstructures.
Mechanism of Intramolecular Methide-Migration Polymerization
The cationic polymerization of this compound proceeds through a sophisticated mechanism involving intramolecular rearrangement, specifically a methide shift. The process begins with the initiation step, where a proton or other cationic species adds to the double bond of the monomer. This initially forms a less stable secondary carbocation.
Due to the electronic instability of this secondary carbocation, a rapid intramolecular rearrangement occurs. One of the methyl groups from the adjacent quaternary carbon atom migrates with its pair of electrons to the positively charged carbon. This 1,2-methide shift results in the formation of a much more stable tertiary carbocation. This rearranged carbocation then serves as the propagating species, adding to another monomer unit and continuing the polymer chain growth. This process of monomer addition followed by rearrangement is a key feature of the polymerization of this compound.
Formation of Random Copolymers due to Carbocation Rearrangements
The inherent nature of carbocation rearrangements during the polymerization of this compound leads to the formation of a polymer that is technically a random copolymer, even though only a single type of monomer is used. This is because the polymerization process involves two different repeating units. acs.orgresearchgate.netbohrium.com
The first repeating unit results from the direct addition of the monomer to the growing chain before the carbocation rearrangement can occur. The second, and more predominant, repeating unit is formed after the intramolecular methide shift, leading to a different isomeric structure within the polymer backbone. The sequence of these two distinct repeating units along the polymer chain is random, depending on the relative rates of propagation and rearrangement. This randomness in the microstructure significantly impacts the physical and chemical properties of the resulting poly(this compound).
The formation of these two different repeating units can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), which can distinguish the different chemical environments of the protons and carbons in the polymer chain.
Influence of Initiators and Co-initiators (e.g., Aluminum Chloride)
The choice of initiator and co-initiator system plays a crucial role in the cationic polymerization of this compound, influencing the reaction rate, molecular weight, and even the microstructure of the resulting polymer. Lewis acids, such as aluminum chloride (AlCl₃), are commonly employed as co-initiators in combination with a proton source (initiator) like water or an alkyl halide.
The aluminum chloride acts by activating the initiator, generating a more potent cationic species that can effectively initiate the polymerization. For instance, in the presence of an alkyl halide (R-Cl), aluminum chloride can abstract the chloride ion to form a carbocation (R⁺) and a complex counter-ion (AlCl₄⁻). This carbocation then initiates the polymerization of this compound.
The nature of the initiator/co-initiator system can affect the degree of carbocation rearrangement and thus the proportion of the different repeating units in the final polymer. For example, a more reactive initiating system might favor faster propagation, potentially leading to a higher proportion of the unrearranged monomer units. Conversely, a system that generates a more stable and long-lived carbocation might allow for more complete rearrangement before propagation.
| Initiator System | Monomer | Observations |
| AlCl₃ / H₂O | 1-decene | The use of toluene (B28343) as a solvent decreased the molecular weight of the resulting poly(1-decene) due to increased chain transfer reactions. core.ac.uk |
| Secondary alkyl chlorides / Alkylaluminum compounds | Butadiene | Efficiently produces fully soluble solid polybutadienes with high glass transition and softening temperatures. rsc.org |
Copolymerization with Other Monomers (e.g., Ethylene)
This compound can be copolymerized with other olefins, such as ethylene (B1197577), to produce copolymers with tailored properties. The incorporation of the bulky this compound monomer into a polyethylene (B3416737) chain can significantly disrupt the crystallinity and modify the mechanical and thermal properties of the resulting copolymer.
The copolymerization of ethylene with this compound has been successfully achieved using specific catalyst systems, such as chain-walking Pd-diimine catalysts. These catalysts are capable of incorporating the sterically hindered comonomer into the growing polymer chain. The properties of the resulting ethylene/3,3-dimethyl-1-butene copolymers are dependent on the comonomer ratio in the feed and the catalyst system used.
| Catalyst System | Comonomer 1 | Comonomer 2 | Resulting Copolymer Properties |
| Chain-walking Pd-diimine catalyst | Ethylene | This compound | Incorporation of the bulky comonomer disrupts crystallinity, affecting thermal and mechanical properties. |
Oligomerization Processes
Oligomerization of this compound, the formation of short-chain polymers (oligomers), can be achieved using various catalytic systems. These processes are of interest for the synthesis of specific dimers, trimers, and higher oligomers which can have applications as specialty chemicals or as intermediates in further chemical synthesis.
Structure-Property Relationships in Poly(this compound)
The unique microstructure of poly(this compound), characterized by the random incorporation of two different repeating units, has a profound impact on its physical and mechanical properties. The presence of the bulky tert-butyl groups along the polymer chain significantly restricts chain mobility and packing efficiency.
This restricted mobility is expected to lead to a relatively high glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The irregular structure resulting from the random copolymerization would likely inhibit crystallization, leading to a largely amorphous material.
| Property | Expected Characteristic for Poly(this compound) | Rationale |
| Glass Transition Temperature (Tg) | Relatively High | The bulky tert-butyl side groups restrict the rotational freedom of the polymer backbone, requiring more thermal energy for the onset of segmental motion. |
| Crystallinity | Low to Amorphous | The random arrangement of two different repeating units and the presence of bulky side groups disrupt the regular chain packing necessary for crystallization. |
| Mechanical Properties | High Modulus, Potentially Brittle | The rigid polymer backbone and steric hindrance from the side groups would contribute to stiffness. The amorphous nature might limit its ability to deform plastically. |
Characterization of Polymer Microstructure (e.g., Isotacticity, Syndiotacticity)
The spatial arrangement of the bulky tert-butyl groups along the polymer chain, known as tacticity, is a critical determinant of the physical properties of poly(this compound). The primary microstructures of interest are isotactic, where all the substituents are on the same side of the polymer backbone, and syndiotactic, where the substituents alternate positions.
The synthesis of stereoregular poly(this compound) is typically achieved through the use of Ziegler-Natta or metallocene catalysts. wikipedia.orglibretexts.orgminia.edu.eg The choice of catalyst system is paramount in controlling the tacticity of the resulting polymer. For instance, C2-symmetric metallocenes have been shown to promote the isotactic polymerization of this compound. researchgate.netresearchgate.net In contrast, Cs-symmetric metallocenes, which typically yield syndiotactic polymers with monomers like propene, have also been found to produce prevailingly isotactic poly(this compound). researchgate.net The use of heterogeneous titanium-magnesium catalysts can also yield isotactic polymers with varying degrees of crystallinity. researchgate.net
The characterization of the polymer's microstructure is often carried out using techniques such as solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This is particularly useful as poly(this compound) is often insoluble in common solvents. researchgate.net Through solid-state MAS NMR, it is possible to determine the degree of isotacticity. For example, isotactic poly(3,methyl-1-butene) synthesized with homogeneous metallocene catalysts has been reported to have an isotacticity of 97%. researchgate.net
In the crystalline state, the polymer chains adopt specific helical conformations. Isotactic poly(this compound) chains predominantly adopt a helical (tg')n conformation. researchgate.net A novel development has been the synthesis of syndiotactic poly(this compound) (sP3MB), which was achieved for the first time through the hydrogenation of 3,4-poly(isoprene). acs.orgresearchgate.net In its crystalline phase, sP3MB chains assume a 3/1 helical conformation, a unique feature for a syndiotactic polymer. acs.orgresearchgate.net
Table 1: Microstructure Characteristics of Poly(this compound)
| Microstructure | Catalyst Type (Example) | Helical Conformation (Crystalline Phase) | Reported Isotacticity |
|---|---|---|---|
| Isotactic | Homogeneous Metallocenes | (tg')n | 97% researchgate.net |
| Syndiotactic | FeCl2(2,2′-bipyridine)2 (for precursor) | 3/1 Helix acs.orgresearchgate.net | - |
Molecular Weight Determination Methods (e.g., Membrane Osmometry)
Determining the molecular weight of polymers is crucial for understanding and predicting their physical and mechanical properties. Membrane osmometry is a classical and absolute method for measuring the number-average molecular weight (Mn) of polymers. slideshare.netwge-dr-bures.depurechemistry.org This technique is particularly suitable for polymers with molecular weights ranging from approximately 10,000 to 1,000,000 g/mol . leidenuniv.nl
The principle of membrane osmometry is based on the measurement of the osmotic pressure generated by a polymer solution when it is separated from the pure solvent by a semipermeable membrane. slideshare.net The membrane allows the passage of solvent molecules but retains the larger polymer molecules. slideshare.net The osmotic pressure (Π) is related to the number-average molecular weight (Mn) of the polymer by the van't Hoff equation, which for dilute solutions can be expressed as a virial expansion:
Π/c = RT/Mn + A₂c + ...
where:
Π is the osmotic pressure
c is the concentration of the polymer solution
R is the ideal gas constant
T is the absolute temperature
Mn is the number-average molecular weight
A₂ is the second virial coefficient, which accounts for polymer-solvent interactions. youtube.com
To determine Mn, the osmotic pressure of several dilute solutions of the polymer at different known concentrations is measured. youtube.com A plot of Π/c versus c yields a straight line for dilute solutions. The intercept of this line at c=0 provides the value of RT/Mn, from which Mn can be calculated. youtube.com The slope of the line gives the second virial coefficient, A₂. youtube.com
Table 2: Principles of Molecular Weight Determination by Membrane Osmometry
| Parameter | Description | How it is Determined |
|---|---|---|
| Osmotic Pressure (Π) | The pressure difference required to prevent the flow of solvent across a semipermeable membrane into a polymer solution. slideshare.netpurechemistry.org | Measured directly using an osmometer for solutions of varying concentrations. slideshare.net |
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Calculated from the intercept of a plot of Π/c versus c. youtube.com |
| Second Virial Coefficient (A₂) | A measure of the interaction between the polymer and the solvent. | Determined from the slope of the plot of Π/c versus c. youtube.com |
Amorphous and Crystalline Phases of Polymers
Semicrystalline polymers like poly(this compound) are composed of both ordered crystalline regions and disordered amorphous regions. The relative proportions of these phases, along with the specific crystal structure, significantly impact the polymer's thermal and mechanical properties.
The degree of crystallinity in poly(this compound) is highly dependent on the catalyst system used for its synthesis. researchgate.net For instance, polymers prepared with certain titanium-magnesium catalysts can exhibit a degree of crystallinity ranging from 28.5% to 54%. researchgate.netresearchgate.netresearchgate.net In contrast, some metallocene catalysts, such as those with Cs symmetry, can produce a virtually amorphous polymer. researchgate.netresearchgate.netresearchgate.net
The crystalline phase of isotactic poly(this compound) is characterized by a high melting temperature. The amorphous phase, on the other hand, contributes to properties such as flexibility and toughness. Semicrystalline thermoplastics are often described by a three-phase model consisting of a mobile amorphous fraction (MAF), a rigid amorphous fraction (RAF), and a crystalline fraction (CF). mdpi.com The rigid amorphous fraction consists of constrained amorphous segments that are influenced by the crystalline phase and can affect the material's mechanical properties. frontiersin.org
The synthesized sample of syndiotactic poly(this compound) is initially amorphous but can be induced to crystallize through stretching and annealing. acs.orgresearchgate.net The resulting crystalline structure is characterized by a high degree of disorder in the lateral correlations between the conformationally ordered helical chains. acs.orgresearchgate.net
Table 3: Phase Characteristics of Poly(this compound)
| Phase | Description | Influencing Factors |
|---|---|---|
| Crystalline | Ordered regions where polymer chains are packed in a regular lattice. | Catalyst type, polymer tacticity, thermal history. researchgate.netresearchgate.netresearchgate.net |
| Amorphous | Disordered regions with random chain conformations. | Catalyst type, presence of defects in the polymer chain. researchgate.netresearchgate.netresearchgate.net |
| Degree of Crystallinity | The weight or volume fraction of the crystalline phase. | Varies from nearly 0% (amorphous) to over 50% depending on the synthesis method. researchgate.netresearchgate.netresearchgate.net |
Computational Chemistry and Theoretical Studies on 3,3 Dimethyl 1 Butene
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energy barriers. A notable example involving 3,3-dimethyl-1-butene is the computational investigation of its cobalt-catalyzed hydroaminocarbonylation. semanticscholar.orgacs.org
In a study of this reaction, where this compound was selected as the alkene partner due to high experimental yields, researchers employed quantum chemical calculations to map out the reaction pathway. semanticscholar.orgacs.org The calculations were performed using the ORCA quantum chemistry program package. The structures along the reaction pathway were optimized using the B3LYP-D3(BJ) functional with the def2-TZVP(-f) basis set. To refine the electronic energies, single-point calculations were carried out with the larger ma-def2-QZVP basis set. The influence of the solvent, methyl tert-butyl ether (MTBE), was accounted for implicitly using the Conductor-like Polarizable Continuum Model (CPCM). semanticscholar.org
The computationally elucidated mechanism begins with the protonation of the tricarbonyl cobaltate catalyst. The resulting hydride coordinates with the this compound molecule. This is followed by a hydrocobaltation step, which preferentially forms the linear isomer. Subsequently, a carbon monoxide (CO) ligand inserts between the cobalt center and the carbon chain, leading to an acylcobalt intermediate. semanticscholar.orgacs.org The computational analysis further revealed that the final amide product is formed via an amine-assisted nucleophilic substitution, which has a significantly lower energy barrier than the alternative reductive elimination pathway. semanticscholar.org
Table 1: Computational Methods Used in the Study of this compound Hydroaminocarbonylation
| Parameter | Specification |
|---|---|
| Software | ORCA |
| Functional | B3LYP-D3(BJ) |
| Basis Set (Optimization) | def2-TZVP(-f) |
| Basis Set (Energy) | ma-def2-QZVP |
| Solvent Model | CPCM (MTBE) |
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of how molecules interact with each other and their environment, such as a solvent or a polymer matrix. While MD simulations are widely used across chemistry and biology to understand phenomena like solvation, conformational changes, and binding processes, a specific search of the scientific literature did not yield dedicated studies on the molecular dynamics simulations of this compound interactions. Conformational analyses have been performed on other alkenes, like 1-butene (B85601) and cis-butene, to understand their behavior in the liquid phase and the nature of intermolecular interactions in dimers. semanticscholar.orgsemanticscholar.orgresearchgate.net These studies often employ quantum chemical methods to analyze the conformers. Similar computational approaches could be applied to this compound to understand its conformational preferences and interactions in various environments.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study various properties of butene derivatives. nih.gov For instance, global and local reactivity descriptors such as ionization potential, electron affinity, and molecular hardness have been calculated for butene derivatives using the B3LYP functional with the 6-311++G(d,p) basis set to evaluate their reactivity. nih.gov
A specific application of DFT to this compound has been in the study of its combustion characteristics. In a study on the laminar flame propagation of branched hexene isomers, the bond dissociation energies (BDEs) of this compound were calculated. researchgate.net The geometry optimization and vibrational analysis were performed at the B3LYP/6-311G(2d,d,p) level of theory, followed by single-point energy corrections using a composite method to ensure high accuracy. These calculations are crucial for developing kinetic models of combustion. researchgate.net
Table 2: Calculated Bond Dissociation Energies (BDEs) for this compound
| Bond | BDE (kcal/mol) |
|---|---|
| C-C (tert-butyl) | Not specified in search results |
| C-H (vinyl) | Not specified in search results |
| C-H (methyl) | Not specified in search results |
Data from theoretical calculations in combustion studies. researchgate.net
DFT has also been used to investigate the reaction of butene isomers with radicals. For example, the reaction mechanism of the nitrate (B79036) radical with various alkenes, including isomers of butene, has been studied at the B3LYP/6-31G* level of theory. researchgate.net Such studies provide insights into the atmospheric chemistry of these compounds.
Prediction of Spectroscopic Signatures
Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Theoretical calculations can provide vibrational frequencies for infrared (IR) and Raman spectra, as well as electronic transitions for UV-visible spectroscopy.
For a closely related isomer, 2,3-dimethyl-2-butene (B165504), DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to predict its vibrational modes. acs.org The calculated frequencies, after being scaled by an appropriate factor, showed good agreement with experimental IR spectra. This methodology is directly applicable to this compound for the prediction of its vibrational spectrum. The prominent vibrational modes for alkenes like this compound include C-H stretching vibrations of the vinyl group (around 3010-3095 cm⁻¹) and the alkyl groups (around 2860-2975 cm⁻¹), and a characteristic C=C stretching vibration (around 1640-1645 cm⁻¹). nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. semanticscholar.org For instance, in the study of the cobalt-catalyzed hydroaminocarbonylation of this compound, TD-DFT calculations were employed to analyze the electronic absorption spectrum of the cobalt complex involved in the reaction. semanticscholar.org
Table 3: Expected Prominent IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretch (vinyl) | ~3010 - 3095 |
| C-H Stretch (alkyl) | ~2860 - 2975 |
| C=C Stretch | ~1640 - 1645 |
| C-H Deformation (alkyl) | ~1370 - 1470 |
| C-H Bend (vinyl) | ~905 - 995 |
Based on general values for alkenes with similar structural motifs. nih.gov
Theoretical Insights into Carbocation Stability and Rearrangements
One of the most significant theoretical insights into the chemistry of this compound concerns the stability and rearrangement of carbocations formed during electrophilic addition reactions. When an electrophile such as HBr or HCl adds to this compound, the initial protonation of the double bond, following Markovnikov's rule, leads to the formation of a secondary carbocation.
However, this secondary carbocation is known to undergo a rapid rearrangement to form a more stable tertiary carbocation. This rearrangement occurs via a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates with its pair of bonding electrons to the positively charged carbon. acs.org This process is thermodynamically driven by the increased stability of the tertiary carbocation compared to the secondary one. The rearranged tertiary carbocation then reacts with the nucleophile (e.g., Br⁻) to yield the final product, which has a different carbon skeleton than what would be expected from a direct addition. This phenomenon is a classic example of a carbocation rearrangement and is well-supported by experimental observations and theoretical considerations of carbocation stability. acs.org
Table 4: Carbocation Intermediates in the Addition of HX to this compound
| Carbocation Type | Structure | Relative Stability |
|---|---|---|
| Initial (Secondary) | (CH₃)₃C-CH⁺-CH₃ | Less Stable |
| Rearranged (Tertiary) | (CH₃)₂C⁺-CH(CH₃)₂ | More Stable |
Spectroscopic Characterization and Advanced Analytical Techniques for 3,3 Dimethyl 1 Butene and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 3,3-Dimethyl-1-butene. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the detailed assignment of vibrational modes.
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most intense bands in the spectrum are typically due to C-C and C=C stretching vibrations. tandfonline.com Specifically, the out-of-plane bending modes characteristic of the vinyl group give rise to strong IR bands around 900 cm⁻¹ and 1000 cm⁻¹. tandfonline.com The C=C stretching vibration is also a key feature. docbrown.info The regions for C-H stretching and CH₃ deformation are also observed in their expected ranges. tandfonline.com
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
|---|---|---|
| ~1644 | C=C Stretch | Strong |
| ~1000 | Vinyl Group Out-of-Plane Bending | Strong |
| ~900 | Vinyl Group Out-of-Plane Bending | Strong |
This table is generated based on data from research findings. tandfonline.com
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, revealing the vibrational modes of a molecule. For this compound, Raman spectra have been determined using an argon-ion laser as the source. tandfonline.com
A key observation is that the strong IR bands associated with the vinyl group's out-of-plane bending modes are either very weak or entirely absent in the Raman spectrum. tandfonline.com For instance, the band at 1001 cm⁻¹ is weak, and the 910 cm⁻¹ band is unobserved in Raman scattering. tandfonline.com This difference in activity between IR and Raman spectra is governed by the selection rules related to changes in the molecule's dipole moment and polarizability, respectively.
To achieve a complete and unambiguous interpretation of the vibrational spectra, normal coordinate calculations are employed. tandfonline.com For this compound, these calculations have been performed utilizing a forty-five parameter modified valence force field. tandfonline.comtandfonline.com This computational analysis aids in assigning the observed IR and Raman bands to specific vibrational modes of the molecule, especially for complex bands that arise from mixtures of normal modes. tandfonline.com
The molecule of this compound is understood to exist in a Cₛ conformation, which results in 27 a' and 21 a" vibrations. tandfonline.com Normal coordinate analysis helps to resolve these vibrations and provides a more profound understanding of the molecule's force constants, which are valuable for transfer to other alkene systems containing a vinyl group. tandfonline.com This analytical approach was undertaken to complete the normal coordinate analysis for a series of related C6 hydrocarbons. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon skeleton and the surrounding protons of this compound.
Proton NMR (¹H NMR) provides information on the different chemical environments of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals corresponding to the vinyl protons and the protons of the tert-butyl group.
Table 2: ¹H NMR Chemical Shift Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| =CH- | 5.834 | Doublet of Doublets | J(A,B)=17.5, J(A,C)=10.4 |
| =CH₂ (trans) | 4.926 | Doublet of Doublets | J(A,B)=17.5, J(B,C)=1.7 |
| =CH₂ (cis) | 4.820 | Doublet of Doublets | J(A,C)=10.4, J(B,C)=1.7 |
This table is generated based on data from research findings. chemicalbook.com
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 3: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| =CH- | 148.6 |
| =CH₂ | 108.6 |
| -C (CH₃)₃ | 33.3 |
This table is generated based on data from chemical databases. spectrabase.com The spectrum was recorded in CDCl₃. chemicalbook.com
Advanced NMR Techniques (e.g., 2D NMR)
While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of individual nuclei, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of this compound and its derivatives, especially for complex molecules or polymers. These techniques separate NMR signals into two frequency dimensions, revealing correlations between different nuclei and providing deeper insights into molecular connectivity and spatial relationships.
Common 2D NMR experiments that are instrumental in characterizing these compounds include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbon atoms (²J and ³J couplings). For a derivative of this compound, a COSY spectrum would show cross-peaks connecting protons that are coupled, allowing for the tracing of proton networks within the molecule and confirming the connectivity of alkyl chains or substituent groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is particularly useful for assigning the ¹³C signals of this compound derivatives, which can be challenging with 1D ¹³C NMR alone.
HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, HMBC reveals correlations between protons and carbons over multiple bonds (typically ²J to ³J). This technique is crucial for identifying connectivity across quaternary carbons, such as the C3 atom in the this compound backbone, and for establishing the relative positions of different functional groups in more complex derivatives.
The application of these techniques is particularly vital in the analysis of polymers derived from this compound. For instance, in the characterization of poly(ethylene-co-1-butene), 2D NMR methods like HSQC and HMBC have been effectively used to determine the comonomer sequence distribution and tacticity of the polymer chains. wikipedia.org High-temperature 2D NMR is often employed for polymer analysis to ensure sufficient sample mobility and achieve high-resolution spectra. wikipedia.org
Table 1: Illustrative 2D NMR Correlations for a Hypothetical Substituted this compound Derivative.
| Proton Signal (¹H) | Correlated Carbon Signal(s) in HSQC (¹³C) | Correlated Carbon Signal(s) in HMBC (¹³C) | Correlated Proton Signal(s) in COSY (¹H) |
| H1 (vinyl) | C1 | C2, C3 | H2 (vinyl) |
| H2 (vinyl) | C2 | C1, C3, C4 | H1 (vinyl) |
| H4 (methyl) | C4 | C3, C5 | - |
| H5 (methyl) | C5 | C3, C4 | - |
This table is illustrative and actual chemical shifts and correlations would depend on the specific derivative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₁₂), the molecular weight is 84.16 g/mol . nist.govnih.gov In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The mass spectrum of this compound is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 84. The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways for alkenes include allylic cleavage and rearrangements.
A prominent feature in the mass spectrum of this compound is the loss of a methyl group (CH₃•), resulting in a fragment ion at m/z 69. However, the most abundant fragment ion, known as the base peak, is often observed at m/z 41, which corresponds to the highly stable allyl cation ([C₃H₅]⁺). Another significant peak is typically seen at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), which is formed through the cleavage of the bond between C2 and C3. The formation of this stable tertiary carbocation is a favored fragmentation pathway.
Table 2: Prominent Peaks in the Mass Spectrum of this compound.
| m/z | Proposed Fragment Ion | Structure of Fragment Ion |
| 84 | Molecular Ion | [C₆H₁₂]⁺• |
| 69 | [M - CH₃]⁺ | [(CH₃)₂C-CH=CH₂]⁺ |
| 57 | [M - C₂H₃]⁺ | [(CH₃)₃C]⁺ |
| 41 | [M - C₃H₇]⁺ | [CH₂=CH-CH₂]⁺ |
Data is based on typical fragmentation patterns for alkenes and publicly available spectral data.
The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to identify this compound and distinguish it from its isomers.
Gas Electron Diffraction for Gas-Phase Structure Determination
Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, providing information on bond lengths, bond angles, and torsional angles. wikipedia.org This method is particularly valuable for relatively small and volatile molecules like this compound, as it allows for the study of the molecule's structure free from the influence of intermolecular forces present in the liquid or solid state.
For this compound, the key structural parameters of interest would be the lengths of the C=C double bond, the C-C single bonds, and the C-H bonds, as well as the C-C-C and C-C-H bond angles. The sp² hybridization of the carbons in the double bond would result in a planar geometry for the C1 and C2 atoms and their attached hydrogens, with bond angles around 120°. sydney.edu.auucsb.edulibretexts.org The C3 atom, being sp³ hybridized, would exhibit a tetrahedral geometry with its attached methyl groups.
Table 3: Expected Molecular Geometry Parameters for this compound from Gas Electron Diffraction.
| Parameter | Expected Value |
| r(C=C) | ~1.34 Å |
| r(C-C) | ~1.54 Å |
| r(C-H) | ~1.10 Å |
| ∠(C=C-C) | ~125° |
| ∠(C-C-C) | ~109.5° |
| ∠(H-C=C) | ~120° |
These values are typical for similar alkene structures and serve as an illustrative example of the data obtained from a GED experiment.
X-ray Diffraction for Solid-State Characterization (e.g., of Polymers)
X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, including polymers derived from this compound. XRD provides detailed information about the crystalline structure, including the identification of different polymorphic forms, the determination of unit cell parameters, and the estimation of crystallinity and crystallite size.
For polymers of substituted butenes, such as isotactic poly(1-butene), XRD studies have revealed a complex polymorphic behavior, with the ability to crystallize into several different crystal structures (e.g., Forms I, II, and III) depending on the crystallization conditions. mdpi.comnih.gov Each polymorphic form has a unique X-ray diffraction pattern characterized by the position and intensity of the diffraction peaks.
The analysis of poly(this compound) and its copolymers by XRD would allow for:
Identification of Crystalline Phases: The diffraction pattern would reveal the presence of any crystalline domains within the polymer and allow for the identification of the specific crystal structure.
Determination of Crystallinity: The ratio of the integrated intensity of the crystalline peaks to the total scattered intensity (including the amorphous halo) can be used to quantify the degree of crystallinity in the polymer.
Analysis of Crystal Structure: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline phase. For example, in studies of isotactic polypropylene-butene copolymers, specific diffraction peaks are used to identify and quantify the relative amounts of different crystalline forms. mdpi.comunina.it
Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the coherently scattering crystalline domains, which can be estimated using the Scherrer equation.
Table 4: Illustrative X-ray Diffraction Data for Different Polymorphs of a Poly(substituted butene).
| Polymorphic Form | Key Diffraction Peaks (2θ) | Crystal System |
| Form I | 9.9°, 17.2°, 20.5° | Trigonal |
| Form II | 11.9°, 16.8°, 20.8° | Tetragonal |
| Form III | 12.5°, 17.7°, 21.9° | Orthorhombic |
This table is based on data for poly(1-butene) and illustrates the type of information obtainable from XRD analysis of its derivatives.
The crystalline structure of polymers significantly influences their physical and mechanical properties, making XRD an essential tool in the development and characterization of materials based on this compound.
Applications and Industrial Relevance of 3,3 Dimethyl 1 Butene Research
Chemical Intermediate in Organic Synthesis
3,3-Dimethyl-1-butene serves as a versatile intermediate in the synthesis of a wide range of organic compounds. The presence of a reactive carbon-carbon double bond allows for various addition reactions, including hydration, hydrohalogenation, and oxidation.
One notable application is in the synthesis of specialty chemicals. For instance, it is a precursor in the production of commercial synthetic musk perfumes through its reaction with p-cymene. Additionally, it undergoes selective oxidation to its corresponding epoxide, a valuable intermediate in fine chemical synthesis. The reactivity of this compound is demonstrated in its acid-catalyzed hydration, which, due to carbocation rearrangement, yields 2,3-dimethyl-2-butanol (B1346969) as the major product. This reaction highlights the importance of understanding carbocation stability when using this alkene in synthesis.
While some sources mention its use in the industrial preparation of the antifungal drug terbinafine (B446), it is important to note that the synthesis of terbinafine primarily starts from the corresponding alkyne, 3,3-dimethyl-1-butyne. nih.govwikipedia.org
The following table summarizes some key reactions of this compound in organic synthesis:
| Reaction Type | Reagents | Major Product | Reference |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 2,3-Dimethyl-2-butanol | doi.orgchemicalbook.com |
| Addition of HCl | HCl | 2-Chloro-2,3-dimethylbutane | acs.org |
| Epoxidation | Chlorine promoted Ag(111) oxygen adatoms | 3,3-Dimethyloxirane | sigmaaldrich.com |
Monomer in Polymer Industry for Tailored Materials
In the polymer industry, this compound is utilized as a monomer to create polymers with tailored properties. nih.gov Its bulky tert-butyl group influences the properties of the resulting polymers, such as their thermal stability and mechanical characteristics.
This compound can undergo cationic polymerization, a process that involves a carbocation intermediate. This process can lead to the formation of random copolymers due to the potential for carbocation rearrangement during polymerization. researchgate.net Furthermore, it can be copolymerized with other monomers, such as ethylene (B1197577), using specific catalysts like a chain-walking Pd-diimine catalyst. sigmaaldrich.com This copolymerization allows for the incorporation of the unique structural features of this compound into the polymer chain, thereby modifying the properties of the final material.
The polymerization of sterically hindered alkenes like this compound is an active area of research, with various catalyst systems being explored to control the polymer's microstructure and molecular weight.
Fuel Additives and Combustion Studies (e.g., as branched alkene component in gasoline)
This compound is a representative branched alkene component found in gasoline. researchgate.net Branched alkenes are important components of motor fuels, influencing combustion properties such as octane (B31449) rating and flame speed. While specific data on its large-scale use as a commercial fuel additive is limited, its presence in gasoline warrants the study of its combustion characteristics to better understand and model the combustion of practical fuels.
Recent research has focused on the laminar flame propagation of this compound to understand its combustion chemistry. doi.org Such studies are crucial for developing more accurate kinetic models for gasoline surrogates, which are used to simulate and improve the performance of internal combustion engines. The investigation of its pyrolysis has also been undertaken to understand the formation and consumption pathways of various species during combustion. researchgate.net
The following table highlights some of the combustion-related properties of this compound:
| Property | Significance | Reference |
| Laminar Burning Velocity | A fundamental parameter describing reactivity, diffusivity, and exothermicity of fuel-air mixtures. | doi.org |
| Pyrolysis Behavior | Understanding the thermal decomposition pathways is crucial for modeling combustion and pollutant formation. | researchgate.net |
Role in the Petrochemical Industry
This compound plays a role in the petrochemical industry both as a product of and a feedstock for various processes. guidechem.com It can be produced through the catalytic isomerization or cracking of petroleum feedstocks that are rich in branched hydrocarbons. guidechem.com A specific method for its preparation is the ethenolysis of diisobutene, which is an example of an olefin metathesis reaction. wikipedia.org
As a chemical intermediate, it is used in the production of higher-value chemicals. guidechem.com Its applications in this sector are tied to its role in organic synthesis and polymer production, contributing to the diverse portfolio of products derived from petroleum. For example, its use as a building block for synthetic musks represents a value-added application within the petrochemical value chain. wikipedia.org
Potential in Pharmaceutical Applications (as starting material for bioactive compounds or drug delivery systems)
The potential of this compound in pharmaceutical applications is primarily as a starting material for the synthesis of more complex, bioactive molecules. While the direct synthesis of terbinafine from this alkene is not the primary route, the structural motif of this compound is of interest in medicinal chemistry.
Research into catalytic processes, such as those involving cobaltacyclobutene intermediates generated from [2 + 2]-cycloadditions, demonstrates how simple alkenes can be transformed into diverse molecular scaffolds. acs.org Some of these scaffolds are found in bioactive molecules, highlighting the potential of this compound as a foundational element in the divergent synthesis of new chemical entities for drug discovery. acs.orgmdpi.com
Furthermore, the synthesis of hemiterpene derivatives, which can have applications in the fragrance industry and are considered bioactive in a broader sense, can utilize precursors derived from similar butene structures. researchgate.net
Environmental and Safety Considerations in Research and Handling
Hazard Identification and GHS Classification
3,3-Dimethyl-1-butene is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recognized primarily for its high flammability and potential health hazards upon exposure. nih.govfishersci.co.ukthermofisher.com
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor nih.govthermofisher.comapolloscientific.co.uk |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways nih.govthermofisher.comapolloscientific.co.uk |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation fishersci.co.ukthermofisher.comapolloscientific.co.uk |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation fishersci.co.ukapolloscientific.co.uk |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation fishersci.co.ukapolloscientific.co.uk |
| Specific target organ toxicity — Single exposure (Narcotic effects) | 3 | H336: May cause drowsiness or dizziness apolloscientific.co.uk |
Pictograms and Signal Word:
Pictograms:
GHS02: Flame (Flammability)
GHS07: Exclamation mark (Skin/eye irritation, respiratory irritation)
GHS08: Health hazard (Aspiration hazard)
Signal Word: Danger nih.govfishersci.co.ukthermofisher.comsigmaaldrich.com
The primary hazards associated with this compound include its potential to ignite easily, cause lung damage if aspirated, and irritate the skin, eyes, and respiratory system. nih.govfishersci.co.ukapolloscientific.co.uk Inhalation of high concentrations of its vapor may lead to symptoms such as headaches, dizziness, fatigue, and nausea. fishersci.co.uk
Safe Handling and Storage Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound in a research setting.
Handling:
Ventilation: Use only in well-ventilated areas or outdoors to prevent the accumulation of flammable and harmful vapors. fishersci.co.ukapolloscientific.co.uk Local exhaust ventilation should be provided to control emissions at the source. spectrumchemical.com
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing to prevent skin and eye contact. fishersci.co.ukapolloscientific.co.uk In case of insufficient ventilation, a NIOSH-approved respirator is necessary. thermofisher.com
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. fishersci.co.ukapolloscientific.co.uksigmaaldrich.com Smoking is strictly prohibited in areas where it is handled. apolloscientific.co.ukspectrumchemical.com
Static Discharge: Take precautionary measures against static discharge. fishersci.co.ukspectrumchemical.com All metal parts of equipment used in handling must be grounded and bonded. apolloscientific.co.ukspectrumchemical.comfishersci.com Use only non-sparking tools and explosion-proof equipment. fishersci.co.ukspectrumchemical.comfishersci.com
General Hygiene: Avoid breathing vapors or mist. spectrumchemical.comfishersci.com Do not ingest the chemical. spectrumchemical.com Wash hands thoroughly after handling, and before eating, drinking, or smoking. fishersci.co.uk Contaminated clothing should be removed and washed before reuse. fishersci.co.uk
Storage:
Containers: Keep containers tightly closed and store in a dry, cool, and well-ventilated place. fishersci.co.ukspectrumchemical.comsigmaaldrich.com
Conditions: Store in a designated flammables area, away from heat and sources of ignition. fishersci.co.uksigmaaldrich.comfishersci.com It is recommended to keep the chemical refrigerated and protected from light to maintain its quality. fishersci.co.ukfishersci.com Some suppliers recommend storing it under an inert atmosphere. fishersci.co.ukfishersci.com
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents. spectrumchemical.comfishersci.com
Bulk Storage: For larger quantities, storage tanks should be specifically designed for this product and located away from heat. These tanks should be diked (bunded). apolloscientific.co.uk
Waste Management and Disposal in Research Settings
Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety. As a hazardous chemical, it must be disposed of according to specific regulations.
Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste. fishersci.com This determination must be made in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification. fishersci.com
Disposal Method: Dispose of the contents and container at an approved waste disposal plant. apolloscientific.co.ukfishersci.com Do not empty the chemical into drains, as this can create a fire or explosion hazard in the sewer system. spectrumchemical.comhpc-standards.comairgas.com
Spill Management: In case of a spill, remove all ignition sources immediately. apolloscientific.co.ukfishersci.com Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite. apolloscientific.co.ukspectrumchemical.com Use non-sparking tools to collect the absorbed material and place it into a suitable, closed, and labeled container for disposal. spectrumchemical.comfishersci.com
Environmental Fate and Mobility in the Environment
The environmental behavior of this compound is largely governed by its physical and chemical properties, particularly its high volatility.
Mobility: The compound is expected to be highly mobile in the environment. thermofisher.comfishersci.com Due to its volatile nature, it will evaporate readily from surfaces. thermofisher.com
Persistence and Degradation: Information available suggests that persistence in the environment is unlikely. fishersci.com However, specific data on its biodegradability is limited. sigmaaldrich.com
Bioaccumulation: There is no available data to suggest significant bioaccumulation potential. sigmaaldrich.comfishersci.com
Environmental Hazards: Currently, this compound is not known to contain substances that are hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com However, it should not be released into the environment as a general precaution. fishersci.com
Q & A
Q. What are the primary synthetic routes for 3,3-dimethyl-1-butene, and how do reaction conditions influence yield?
this compound is synthesized via methylation of alcohols with ethylene followed by cross-methylation. Key parameters include temperature control (e.g., maintaining sub-100°C conditions to prevent side reactions) and catalyst selection (e.g., acid catalysts for alcohol activation). Yield optimization requires careful monitoring of stoichiometry and purification via fractional distillation .
Q. How can researchers characterize this compound using spectroscopic methods?
- 1H NMR : The compound exhibits a doublet of doublets (δ ~4.7–5.0 ppm) for the terminal alkene protons due to coupling with adjacent methyl groups. The tert-butyl group ((CH₃)₃C–) appears as a singlet at δ ~1.1–1.3 ppm .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 84 for the molecular ion) confirm purity and structural identity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep at 2–8°C in flame-proof cabinets due to its low boiling point (41°C) and flammability (vapor pressure: 6.96 psi at 20°C) .
Advanced Research Questions
Q. How does steric hindrance in this compound affect its copolymerization with ethylene?
The bulky tert-butyl group in this compound imposes steric constraints during copolymerization with ethylene using Pd-diimine catalysts. This promotes "chain-walking" behavior, where the catalyst migrates along the polymer chain, enabling unique branching architectures. Reaction conditions (e.g., 25°C, 1 atm ethylene) and catalyst loading (0.1–1 mol%) significantly influence monomer incorporation rates .
Q. Table 1: Copolymerization Parameters
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd-diimine (Ar = 2,6-iPr₂C₆H₃) | |
| Ethylene Pressure | 1 atm | |
| Monomer Conversion | >90% | |
| Branching Frequency | 15–20 branches/1000 C atoms |
Q. What mechanistic insights explain the selective epoxidation of this compound on Ag(111) surfaces?
The reaction proceeds via adsorption of molecular oxygen on Ag(111), forming electrophilic oxygen adatoms. These species attack the electron-rich alkene in this compound, forming a metastable epoxide intermediate. Density functional theory (DFT) studies suggest that the tert-butyl group stabilizes the transition state, favoring epoxidation over competing pathways (e.g., combustion). Selectivity exceeds 80% under ultrahigh vacuum (10⁻⁶ mbar) at 300 K .
Q. How do thermodynamic properties of this compound inform reaction design?
Critical constants and phase behavior are essential for distillation and solvent selection: Table 2: Thermodynamic Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 41°C | |
| Density (25°C) | 0.653 g/mL | |
| Vapor Pressure (20°C) | 6.96 psi | |
| Critical Temperature | 270.2 K | |
| Critical Pressure | 27.4 bar |
Q. Why does oxymercuration-demercuration of this compound avoid carbocation rearrangements?
The reaction proceeds via a cyclic mercurinium ion intermediate, which directs anti-addition of water. The rigid transition state prevents hydride or alkyl shifts, preserving the carbon skeleton. For example, hydration of this compound yields 3,3-dimethyl-2-butanol without forming branched byproducts .
Q. What kinetic data are available for reductive elimination of this compound from rhodium complexes?
Studies on Tp′RhP(OMe)₃H show first-order kinetics with a rate constant (k) of 1.2 × 10⁻⁴ s⁻¹ at 30°C. Activation parameters (ΔH‡ = 24.3 kcal/mol, ΔS‡ = −12.4 cal/mol·K) suggest a dissociative mechanism. Isotopic labeling (e.g., D₂O quenching) confirms β-hydride elimination as the rate-limiting step .
Methodological Guidance
- Contradiction Analysis : Conflicting vapor pressure data (e.g., 6.96 psi vs. literature values) may arise from measurement techniques (static vs. dynamic methods). Cross-validate using NIST-referenced protocols .
- Experimental Design : For copolymerization, use Schlenk techniques under inert atmospheres to prevent catalyst oxidation. Monitor reaction progress via in situ FTIR for real-time monomer consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
